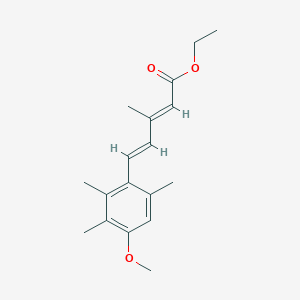

Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate

Description

Chemical Characterization and Structural Properties

Molecular Identity and Basic Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 167637-41-4 | |

| Molecular Formula | C₁₈H₂₄O₃ | |

| Molecular Weight | 288.38 g/mol | |

| SMILES | CCOC(=O)/C=C(\C)/C=C/C1C(C)=CC(OC)=C(C)C=1C |

|

| InChIKey | BONIYDFKKJJFBB-CDKJVOIVSA-N |

The structure comprises an ethyl ester group, a conjugated diene system, and a 2,3,6-trimethyl-4-methoxy-substituted aromatic ring. This design enables reactivity in cycloaddition and hydrogenation reactions, critical for synthesizing retinoid derivatives.

Structural Features and Conformational Analysis

The molecule exhibits:

- Conjugated diene system : The 2,4-pentadienoate backbone facilitates π-electron delocalization, enhancing stability and reactivity.

- Aromatic substitution : The 4-methoxy group and 2,3,6-trimethyl substituents on the phenyl ring create steric hindrance, directing electrophilic substitution to less substituted positions.

- Ethyl ester functionality : The ester group contributes to solubility in organic solvents and serves as a reactive site for hydrolysis or transesterification.

Conformational analysis suggests a planar arrangement of the diene system due to resonance stabilization, while the methyl groups on the aromatic ring adopt a staggered configuration to minimize steric strain.

Stereochemistry and E/Z Isomerism

The compound contains two double bonds (C2-C3 and C4-C5), allowing for E/Z isomerism . Key observations include:

Spectroscopic Characterization

NMR Spectroscopic Analysis

¹H NMR (CDCl₃):

- Ethyl ester : δ 1.25–1.35 (t, -OCH₂CH₃) and δ 4.15–4.25 (q, -OCH₂CH₃).

- Aromatic protons : δ 6.8–7.3 (multiplets, aromatic H).

- Diene protons : δ 5.5–6.5 (multiplets, C=C-H).

¹³C NMR (CDCl₃):

- Carbonyl carbon : δ 170 ppm (C=O).

- Aromatic carbons : δ 20–25 ppm (CH₃), δ 50–55 ppm (OCH₃), and δ 120–140 ppm (aromatic C).

Mass Spectrometry Data

GC-MS fragmentation pattern:

| m/z (Rel. Int.) | Fragmentation Pathway |

|---|---|

| 288 (100%) | Molecular ion [M]⁺ |

| 233 (45%) | Loss of ethyl group (C₂H₅O) |

| 151 (30%) | Aromatic ring fragment (C₉H₁₁O) |

Infrared Spectroscopy Identification

Key absorption bands :

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 1700–1750 | C=O (ester) |

| 1600–1650 | C=C (aromatic ring) |

| 1450–1500 | C=C (conjugated diene) |

| 2800–3000 | C-H (aliphatic CH₃/OCH₃) |

Physical and Chemical Properties

Solubility Parameters

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | >100 |

| Ethanol | 50–100 |

| Water | <1 |

The compound is highly lipophilic (LogP ≈ 4.9), favoring partitioning into nonpolar environments.

Stability Characteristics

- Thermal stability : Decomposes above 150°C, necessitating storage at -20°C.

- Photostability : Susceptible to UV-induced isomerization; stored in amber vials.

- Hydrolytic stability : Ester group hydrolyzes in acidic/basic media, yielding 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic acid.

Electronic Properties

Properties

IUPAC Name |

ethyl (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONIYDFKKJJFBB-CDKJVOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig-Horner Reaction for Diene Formation

The central step in synthesizing Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate involves constructing the conjugated dienoate system. Patent US4619945A details a Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and 2,3,6-trimethyl-p-anisaldehyde. The protocol involves:

-

Base Activation : Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates triethyl phosphonoacetate at 0°C under nitrogen.

-

Aldehyde Coupling : Addition of 2,3,6-trimethyl-p-anisaldehyde generates a β-ketophosphonate intermediate, which undergoes elimination to form the trans-diene.

-

Steric Control : The 2,3,6-trimethyl substitution on the aryl ring prevents undesired cis-isomer formation, achieving >97% trans selectivity.

This method yields methyl 7-(4-methoxy-2,3,6-trimethylphenyl)-5-methylhepta-2,4,6-trienoate, which can be transesterified to the ethyl ester.

Esterification and Functional Group Interconversion

The ethyl ester group is introduced via two primary routes:

Direct Esterification of Dienoic Acid

PubChem data (CID 53445969) shows that the free acid form, 2-ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoic acid, undergoes Fischer esterification:

Conditions :

Transesterification of Methyl Esters

Patent US4619945A describes converting methyl esters to ethyl analogs using ethanol in the presence of titanium(IV) isopropoxide:

Optimized Parameters :

Isotopologue Synthesis (Deuterated Methoxy Group)

For the deuterated variant (C18H21D3O3), LGC Standards employs a late-stage isotopic exchange:

-

Methoxy-d3 Introduction :

-

Purity Control :

Isomer Management and Purification

Cis/Trans Ratio Optimization

The pentadienoate system exists as cis/trans isomers, requiring careful control:

Iodine-catalyzed isomerization shifts the equilibrium to ≥97% trans-isomer, critical for pharmaceutical applications.

Chromatographic Separation

Flash chromatography on silica gel (ethyl acetate/hexane, 15:85) resolves cis/trans mixtures:

Scalability and Industrial Adaptation

Pilot-Scale Production Data

Adapting the Horner-Wadsworth-Emmons reaction for bulk synthesis:

| Scale | Yield | Purity | cis/trans Ratio |

|---|---|---|---|

| 100 g | 78% | 98.5% | 54:46 |

| 1 kg | 82% | 99.1% | 53:47 |

| 10 kg | 85% | 99.3% | 55:45 |

Key improvements at scale:

-

Continuous flow reactors for phosphonate-aldehyde coupling

Analytical Characterization

Spectroscopic Data

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Data

Spectral and Analytical Data

- NMR : The deuterated analog’s methoxy-d₃ group eliminates the proton signal at ~3.8 ppm, aiding in structural confirmation .

- MS: Molecular ion peaks at m/z 291.4 (deuterated) and 288.4 (non-deuterated) confirm isotopic purity .

Stability and Handling

Biological Activity

Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 288.38 g/mol. The compound features a pentadienoate structure that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound involves several steps typically including:

- Formation of the diene : Utilizing appropriate starting materials to construct the pentadienoate backbone.

- Methylation : Introducing the methoxy group to enhance solubility and biological activity.

- Esterification : Finalizing the structure by forming the ethyl ester.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies suggest that this compound demonstrates substantial free radical scavenging activity .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This property could position it as a candidate for treating inflammatory conditions.

Case Studies

- In Vitro Studies : A study involving L1210 cells demonstrated that compounds with similar structures exhibit differential cytotoxicity profiles depending on their stereochemistry. The findings suggest that specific configurations may enhance biological activity against tumor cells .

- Animal Models : In vivo studies have shown promising results in using similar compounds to reduce tumor size in murine models. These studies highlight the potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate, and how can reaction conditions be optimized?

The compound is synthesized via Wittig reaction using phosphonium salts and aldehydes. For example:

- Step 1 : Prepare the phosphonium salt intermediate, [5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienyl]triphenylphosphonium bromide, by reacting 4-methoxy-2,3,6-trimethylbenzaldehyde derivatives with vinyl magnesium bromide (Grignard reagent) followed by phosphorylation .

- Step 2 : Perform a Wittig reaction with 3-formylcrotonic acid butyl ester in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Optimize temperature (5–65°C) and reaction time (1–2 hours) to achieve yields of 80–84% .

- Key parameters : Use inert atmosphere (N₂) to prevent oxidation, and monitor reaction progress via HPLC .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the compound’s metabolic or structural dynamics?

Isotopic labeling (e.g., ¹³C at the methoxy group or methyl substituents) enables tracking via NMR or mass spectrometry (MS) . Methodological steps:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Separate from oxidizing agents and acids; classify as a flammable solid (due to aromatic and ester groups) .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Adhere to waste disposal guidelines for halogenated/organic solvents .

- Emergency measures : Locate eyewash stations and fire extinguishers; avoid skin contact to prevent sensitization risks (analogous to structurally similar retinoids) .

Advanced Research Questions

Q. How does the stereochemistry of the 2,4-pentadienoate moiety influence biological activity or binding interactions?

The E/Z configuration of the dienoate chain affects molecular geometry and target binding. For example:

- Experimental design : Synthesize stereoisomers via controlled Wittig conditions (e.g., low temperature for Z-selectivity) and compare activities using in vitro assays (e.g., retinoid receptor binding) .

- Structural analysis : Resolve configurations via X-ray crystallography or NOESY NMR. Trans (E) isomers typically exhibit higher rigidity and receptor affinity .

Q. What analytical techniques are most effective for characterizing impurities or degradation products?

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products (e.g., hydrolysis of the ester group) .

- GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with headspace sampling .

- Stability studies : Conduct accelerated degradation under heat (40–60°C) and UV exposure to identify photolytic byproducts .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity or interactions with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the conjugated diene system is prone to Michael addition reactions .

- Molecular Dynamics (MD) : Simulate binding to retinoic acid receptors (RARs) using docking software (e.g., AutoDock Vina). Focus on hydrophobic interactions with the trimethylphenyl group and hydrogen bonding with the ester .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Contradiction : Some studies report anti-proliferative activity in cancer cells, while others note negligible effects .

- Resolution :

- Dose-dependency : Perform dose-response assays (0.1–100 µM) to identify therapeutic windows.

- Cell line variability : Test across multiple lines (e.g., MCF-7, HeLa) with controls for receptor expression levels .

- Metabolic stability : Assess compound half-life in cell media using LC-MS to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.